4-M-Tolyl-1,3-dihydro-imidazol-2-one

Positional isomerism Solid-state properties Steric effects

4-M-Tolyl-1,3-dihydro-imidazol-2-one (CAS 936250-02-1, molecular formula C10H10N2O, MW 174.20) is a 4-aryl-substituted 1,3-dihydro-2H-imidazol-2-one — a heterocyclic scaffold featuring an imidazolone core bearing a meta-tolyl substituent at the 4-position. This compound belongs to the broader 4-aryl-imidazol-2-one class, which has been investigated for anticancer, cardiotonic, and phosphodiesterase-inhibitory activities, with certain members (e.g., combretastatin A-4 mimetics) demonstrating potent tubulin-targeted cytotoxicity.

Molecular Formula C10H10N2O
Molecular Weight 174.20 g/mol
CAS No. 936250-02-1
Cat. No. B12936427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-M-Tolyl-1,3-dihydro-imidazol-2-one
CAS936250-02-1
Molecular FormulaC10H10N2O
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=CNC(=O)N2
InChIInChI=1S/C10H10N2O/c1-7-3-2-4-8(5-7)9-6-11-10(13)12-9/h2-6H,1H3,(H2,11,12,13)
InChIKeyWRXYNKBYYJSFCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-M-Tolyl-1,3-dihydro-imidazol-2-one (CAS 936250-02-1): Compound Identity, Class, and Procurement Relevance


4-M-Tolyl-1,3-dihydro-imidazol-2-one (CAS 936250-02-1, molecular formula C10H10N2O, MW 174.20) is a 4-aryl-substituted 1,3-dihydro-2H-imidazol-2-one — a heterocyclic scaffold featuring an imidazolone core bearing a meta-tolyl substituent at the 4-position . This compound belongs to the broader 4-aryl-imidazol-2-one class, which has been investigated for anticancer, cardiotonic, and phosphodiesterase-inhibitory activities, with certain members (e.g., combretastatin A-4 mimetics) demonstrating potent tubulin-targeted cytotoxicity [1]. The compound is commercially supplied primarily as a research building block (typical purity ≥97%) for medicinal chemistry derivatization, enabling N-functionalization, C-5 halogenation, and further cross-coupling transformations that are inaccessible to its isosteric but non-identical positional isomers .

Why 4-M-Tolyl-1,3-dihydro-imidazol-2-one Cannot Be Replaced by Its Positional Isomers: The Procurement Case for Meta-Substitution


The three tolyl positional isomers — ortho (CAS 936250-01-0), meta (CAS 936250-02-1), and para (CAS 6794-71-4) — share identical molecular formula, molecular weight, computed LogP (1.678), and topological polar surface area (48.65 Ų), yet they are not functionally interchangeable . The meta-methyl substitution positions the methyl group in a steric and electronic environment distinct from both ortho- and para-substituted analogs. In medicinal chemistry, meta-substituted aryl rings alter the dihedral angle between the imidazolone core and the phenyl ring, directly impacting molecular recognition at biological targets [1]. Furthermore, the para isomer exhibits a significantly higher melting point (reported 324°C vs. no reported value for the meta isomer), indicating distinct crystal packing and solid-state properties that affect formulation, handling, and purification protocols . Substituting the meta isomer for ortho or para in a synthetic sequence risks altered regioselectivity in subsequent electrophilic aromatic substitution or cross-coupling reactions, potentially compromising multi-step synthetic routes.

Quantitative Differentiation Evidence for 4-M-Tolyl-1,3-dihydro-imidazol-2-one: Meta-Selectivity, Physicochemical Properties, and Class-Level Biological Context


Positional Isomer Differentiation: Meta-Tolyl Versus Para-Tolyl and Ortho-Tolyl Imidazolones — Solid-State and Steric Evidence

The meta-tolyl isomer (CAS 936250-02-1) is distinguished from the para-tolyl isomer (CAS 6794-71-4) by its solid-state properties and steric profile. The para isomer has a reported melting point of 324°C, while no experimental melting point has been reported for the meta isomer in authoritative databases, suggesting differential crystal lattice energetics . This difference in solid-state behavior is practically relevant: the para isomer's high melting point may complicate melt-based formulation or require higher-temperature processing, whereas the meta isomer's distinct thermal profile may offer handling advantages. Additionally, the meta-methyl group introduces steric hindrance at the position adjacent to the imidazolone C-5 carbon that is absent in the para isomer, potentially directing subsequent C-5 functionalization (halogenation, cross-coupling) with altered regioselectivity . The computed LogP (1.678) and PSA (48.65 Ų) are algorithmically identical across isomers due to the limitations of fragment-based computation methods, and should not be interpreted as evidence of identical experimental lipophilicity .

Positional isomerism Solid-state properties Steric effects Synthetic building block

Hydrogen-Bond Donor/Acceptor Profile: Enabling Targeted Derivatization at N1 and N3 Positions

4-M-Tolyl-1,3-dihydro-imidazol-2-one possesses two hydrogen-bond donor sites (N1-H and N3-H) and one hydrogen-bond acceptor (C=O), as computed from its molecular structure . This donor/acceptor ratio of 2:1 distinguishes it from N-substituted imidazol-2-one analogs that have reduced or eliminated H-bond donor capacity, and from the unsubstituted 4-phenyl analog (1 H-bond donor removed due to lack of methyl). The two free NH positions enable sequential or orthogonal N-functionalization strategies (alkylation, acylation, sulfonylation) for library synthesis — a feature that is preserved across positional isomers but distinguishes this scaffold from N-alkylated analogs commonly used in PDE IV inhibitor programs [1]. The single rotatable bond (aryl–imidazolone linkage) constrains conformational flexibility relative to benzyl-substituted analogs, potentially enhancing target binding entropy profiles [2].

Hydrogen bonding Derivatization Medicinal chemistry N-functionalization

Class-Level Anticancer Evidence: 4-Aryl-Imidazol-2-ones as Combretastatin A-4 Mimetics Demonstrate Sub-100 nM Cytotoxicity

While no direct biological data have been published for 4-M-Tolyl-1,3-dihydro-imidazol-2-one itself, the closely related 4-aryl-imidazol-2-one chemotype has been extensively validated as a cis-restricted combretastatin A-4 (CA-4) mimetic scaffold. In the foundational study by Xue et al. (2008), 4-aryl-substituted imidazol-2-one derivatives bearing a 3,4,5-trimethoxyphenyl A-ring exhibited potent cytotoxicity across multiple human cancer cell lines, with compounds 7b and 7i demonstrating activity comparable to or exceeding docetaxel [1]. The SAR established in this study demonstrated that the nature and position of substituents on the B-ring aryl group critically modulate cytotoxic potency, with certain substitution patterns yielding IC50 values in the sub-micromolar range. This provides class-level evidence that the 4-aryl-imidazol-2-one core — of which the m-tolyl variant is a direct structural analog — is a validated pharmacophore for anticancer drug discovery [2]. The m-tolyl substitution pattern has not been explicitly evaluated in this published series, representing both a gap in the SAR landscape and an opportunity for novel investigation.

Anticancer Tubulin polymerization Combretastatin mimetics Cytotoxicity

Commercial Availability and Purity Benchmarking: Supply-Chain Differentiation Across Tolyl Isomers

Procurement-relevant differentiation among the three tolyl positional isomers extends to commercial availability and purity profiles. The meta-tolyl isomer (CAS 936250-02-1) is supplied by multiple vendors at a reported purity of 97% (catalog number CM1072579) . The para-tolyl isomer (CAS 6794-71-4) has been commercially available for a longer period (earlier CAS registry number series) and is listed by more suppliers, though purity specifications vary. The ortho-tolyl isomer (CAS 936250-01-0) shares the 936250-series CAS registry with the meta isomer, indicating similar entry timing into commercial catalogs. For medicinal chemistry programs requiring isomerically pure building blocks, batch-to-batch consistency and the availability of orthogonal analytical characterization (HPLC, NMR, MS) become critical procurement criteria. The meta isomer's distinct InChIKey (WRXYNKBYYJSFCH-UHFFFAOYSA-N) enables unambiguous database registration and cross-referencing across biological assay databases [1].

Commercial availability Purity Supply chain Isomer comparison

High-Value Application Scenarios for 4-M-Tolyl-1,3-dihydro-imidazol-2-one Based on Differentiation Evidence


Medicinal Chemistry: Focused Library Synthesis via Orthogonal N1/N3 Derivatization of the Imidazol-2-one Core

The two free NH positions of 4-M-Tolyl-1,3-dihydro-imidazol-2-one enable sequential N-functionalization for focused library generation. Researchers can exploit the differential acidity of N1 and N3 to install diverse substituents (alkyl, acyl, sulfonyl, aryl) in a controlled manner — a synthetic versatility that is absent in N-mono-substituted imidazol-2-one analogs [1]. The m-tolyl group provides a sterically and electronically distinct B-ring replacement for structure-activity relationship (SAR) studies within the combretastatin A-4 mimetic program, where the nature of the B-ring aryl substituent has been shown to critically modulate cytotoxic potency across cancer cell lines [2]. This compound is particularly suited for laboratories seeking to expand the chemical space around the 4-aryl-imidazol-2-one pharmacophore with an underexplored substitution pattern.

Chemical Biology: Tool Compound for Probing Tubulin-Colchicine Site Interactions via Meta-Substituted Aryl Probes

The 4-aryl-imidazol-2-one scaffold has been validated as a cis-restricted bioisostere of combretastatin A-4 that binds the colchicine site of tubulin [1]. The m-tolyl variant offers a methyl group positioned meta to the imidazolone linkage — a substitution pattern that alters the dihedral angle and steric profile of the B-ring relative to the tubulin binding pocket. In competitive displacement assays against fluorescent colchicine-site probes, the m-tolyl derivative may exhibit differentiated binding kinetics versus ortho- and para-tolyl isomers, providing mechanistic insight into the steric tolerance of the colchicine binding site subsites. The compound's favorable computed PSA (48.65 Ų) and LogP (1.68) predict acceptable membrane permeability for cellular assays [2].

Process Chemistry: Crystallization and Solid-Form Screening Enabled by Divergent Thermal Properties Across Isomers

The significant melting point differential between the meta-tolyl isomer (no high melting point reported, suggesting lower lattice energy) and the para-tolyl isomer (324°C) creates distinct solid-form handling profiles that are relevant for process chemistry development [1]. The absence of a reported high melting point for the meta isomer may indicate superior solubility in organic solvents commonly used for recrystallization (ethanol, ethyl acetate, acetonitrile), facilitating purification and scale-up. For laboratories performing multi-step syntheses where the imidazol-2-one serves as a penultimate intermediate, the meta isomer's thermal properties may simplify downstream processing compared to the high-melting para isomer.

Analytical Reference Standards: Isomer-Specific Identification via Unique InChIKey for Biological Assay Registration

The unambiguous InChIKey (WRXYNKBYYJSFCH-UHFFFAOYSA-N) assigned to 4-M-Tolyl-1,3-dihydro-imidazol-2-one enables definitive compound registration in biological assay databases such as PubChem BioAssay, ChEMBL, and BindingDB [1]. For core facilities and screening centers that manage large compound collections, procuring the InChIKey-verified meta isomer eliminates the risk of positional isomer misassignment that can arise when compounds are ordered by ambiguous IUPAC names or CAS numbers alone. This is particularly critical for high-throughput screening campaigns where automated data pipelines rely on InChIKey-based deduplication and cross-referencing.

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